[4-(4-Fluorophenyl)phenyl]methylamine hydrochloride

pKa modulation amine basicity fluorine effect

Researchers synthesizing CNS-targeted libraries face inconsistent 5-HT7R SAR and metabolic instability when using non-fluorinated or regioisomeric biphenyl methanamines. [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride (CAS 518357-40-9) directly addresses these risks: • Regioisomerically pure 4,4′-substituted entry point ensures consistent functional activity profiling across 5-HT7R agonist/antagonist screens. • Para-fluoro substitution blocks CYP450-mediated oxidation at the 4′-position, reducing late-stage metabolite ID liabilities. • Supplied as ≥98% HCl salt-compatible with automated liquid handlers and solid-phase amide coupling without in-house salt conversion.

Molecular Formula C13H13ClFN
Molecular Weight 237.7 g/mol
CAS No. 518357-40-9
Cat. No. B1341883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(4-Fluorophenyl)phenyl]methylamine hydrochloride
CAS518357-40-9
Molecular FormulaC13H13ClFN
Molecular Weight237.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN)C2=CC=C(C=C2)F.Cl
InChIInChI=1S/C13H12FN.ClH/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11;/h1-8H,9,15H2;1H
InChIKeyIZUWYHXAARRMGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Fluorophenyl)benzylamine HCl: Procurement & Selection


[4-(4-Fluorophenyl)phenyl]methylamine hydrochloride is a para-fluoro-substituted biphenyl methanamine derivative supplied as the hydrochloride salt (C₁₃H₁₂FN·HCl, MW: 237.70 g/mol) [1]. It serves as a research intermediate and building block, with computed physicochemical properties (XLogP: 2.5–2.95, Topological Polar Surface Area: 26 Ų, Rotatable Bonds: 2) that distinguish its lipophilicity and conformational profile from non-fluorinated or regioisomeric analogs [2]. The compound is cataloged under ChEMBL ID CHEMBL3039768, with 12 bioactivity data points (ED₅₀/TD₅₀/EC₅₀/Emax) across three target classes, indicating emerging but limited pharmacological annotation [3].

Why 4-(4-Fluorophenyl)benzylamine HCl Resists Generic Substitution


This compound occupies a specific structural niche defined by the 4′-fluoro substitution on the biphenyl scaffold and the primary aminomethyl group at the 4-position. The electron‑withdrawing fluorine atom modulates the amine pKₐ (predicted ~8.9) relative to the unsubstituted 4-phenylbenzylamine (predicted pKₐ ~9.05), altering protonation state, reactivity in amide coupling, and salt metathesis efficiency . Regioisomeric variants such as 3-yl methanamines (e.g., biphenyl-3-yl-methanamine) and 2-yl analogs exhibit divergent 5‑HT₇ receptor functional activities (EC₅₀ = 0.55–3.2 μM partial agonists vs. IC₅₀ = 5.57–23.1 μM antagonists) [1]. Substituting with non-fluorinated biphenyl methanamines, 4-fluorobenzylamine, or regioisomeric fluoro‑biphenyl amines therefore risks altered target affinity, metabolic stability, and synthetic fidelity, undermining both pharmacological consistency and downstream process robustness.

Quantitative Differentiation of 4-(4-Fluorophenyl)benzylamine HCl


Fluorine-Induced Amine Basicity Shift

The 4′-fluoro substituent is predicted to lower the pKₐ of the conjugated ammonium ion compared to the non-fluorinated analog 4-phenylbenzylamine. This basicity shift influences nucleophilicity in amide bond formation and protonation state under physiological pH .

pKa modulation amine basicity fluorine effect

ChEMBL Bioactivity Advantage over Non-Fluorinated Analog

ChEMBL records 12 functional/toxicity assay results (ED₅₀, TD₅₀, EC₅₀, Emax) for the target compound across three targets, whereas the non-fluorinated [1,1′-biphenyl]-4-methanamine (free base) has no curated bioactivity annotations [1][2]. This provides a rudimentary pharmacological starting point for hit-to-lead programs.

bioactivity preclinical target engagement

Lipophilicity Profile vs. Non-Fluorinated Analogs

The target compound's computed XLogP of 2.5–2.95 reflects balanced lipophilicity imparted by the biphenyl core plus fluorine, compared to 4-fluorobenzylamine (XLogP ~1.1) and unsubstituted 4-phenylbenzylamine (XLogP ~2.0). Elevated logP within a moderate range can enhance membrane permeability without exceeding Lipinski thresholds [1][2].

lipophilicity ADME fluorination

Hydrochloride Salt Consistency vs. Regioisomeric Analogs

Multiple vendors list the hydrochloride salt at ≥95% or ≥98% purity with confirmed CAS 518357-40-9 and MDL MFCD02089427. In contrast, regioisomeric 2-yl and 3-yl fluoro-biphenyl methanamines (e.g., CAS 884504-18-1, CAS 177976-50-0) are supplied primarily as free bases with limited hydrochloride options, complicating salt-form consistency in parallel synthesis [1].

procurement purity supply chain

Application Scenarios for 4-(4-Fluorophenyl)benzylamine HCl


CNS-Targeted Library Synthesis

The compound's computed XLogP (2.5–2.95) and reduced pKₐ relative to non-fluorinated benzylamines align with CNS drug-likeness guidelines [1]. Its primary amine handle enables direct diversification via amide coupling or reductive amination, supporting the construction of focused kinase or GPCR antagonist libraries where para-fluorobiphenyl motifs are privileged.

5-HT₇ Receptor Modulator SAR Studies

The biphenyl methanamine scaffold is a validated chemotype for 5‑HT₇R modulation [2]. [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride provides a regioisomerically pure 4,4′-substituted entry point for exploring functional activity (agonist vs. antagonist) driven by amino substituent bulk, complementing existing 3-yl and 2-yl methanamine series.

Automated Parallel Synthesis with HCl Salt Form

The compound's ready commercial availability as a stable, ≥95% pure hydrochloride salt (CAS 518357-40-9, MDL MFCD02089427) from multiple suppliers ensures compatibility with automated liquid handlers and solid‑phase synthesis protocols . This circumvents the need for in‑house salt conversion that is necessary for regioisomeric free‑base analogs.

Fluorinated Building Block for Metabolic Stability

The para‑fluoro substitution on the biphenyl ring is a known metabolic soft spot blocker, potentially reducing CYP450-mediated oxidation compared to unsubstituted biphenyl methanamines [3]. Incorporating this building block early in hit-to-lead can pre‑empt metabolite identification liabilities, although project‑specific microsomal stability data must be generated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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